![molecular formula C9H15NO4 B14863225 N-methoxy-N-methyl-5,8-dioxaspiro[3.4]octane-2-carboxamide](/img/structure/B14863225.png)
N-methoxy-N-methyl-5,8-dioxaspiro[3.4]octane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methyl-5,8-dioxaspiro[3.4]octane-2-carboxamide is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. The compound’s structure includes a methoxy group, a methyl group, and a carboxamide group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-5,8-dioxaspiro[3.4]octane-2-carboxamide typically involves the reaction of a suitable spirocyclic precursor with methoxy and methylating agents. One common method is the amidation of a spirocyclic carboxylic acid derivative with N-methoxy-N-methylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-5,8-dioxaspiro[3.4]octane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-methoxy-N-methyl-5,8-dioxaspiro[3.4]octane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-5,8-dioxaspiro[3.4]octane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins. The methoxy and methyl groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate
- N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide
Uniqueness
N-methoxy-N-methyl-5,8-dioxaspiro[34]octane-2-carboxamide is unique due to its specific spirocyclic structure and the presence of both methoxy and methyl groups This combination of features gives it distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-methoxy-N-methyl-5,8-dioxaspiro[3.4]octane-2-carboxamide |
InChI |
InChI=1S/C9H15NO4/c1-10(12-2)8(11)7-5-9(6-7)13-3-4-14-9/h7H,3-6H2,1-2H3 |
InChI Key |
OMEYEMMKPLPYGK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1CC2(C1)OCCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


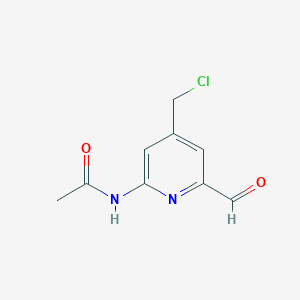
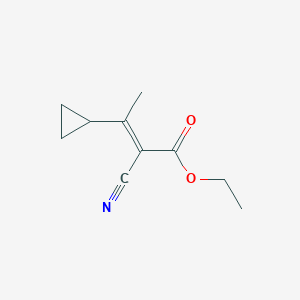
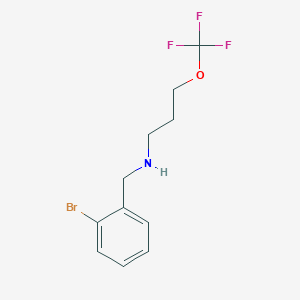
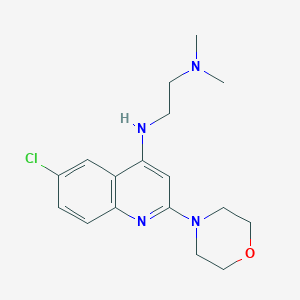
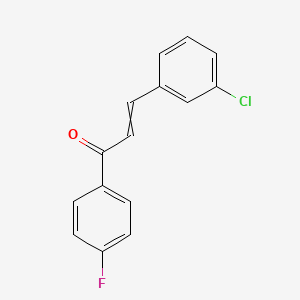
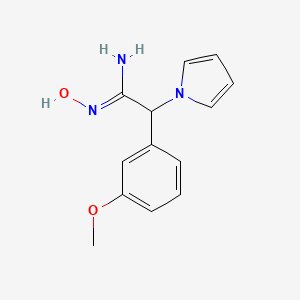
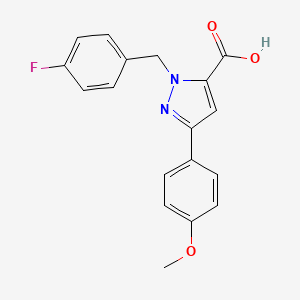
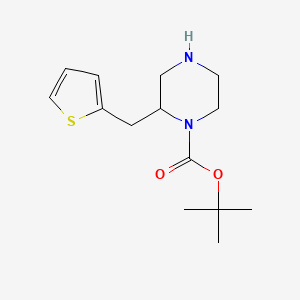
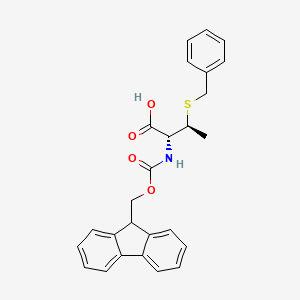
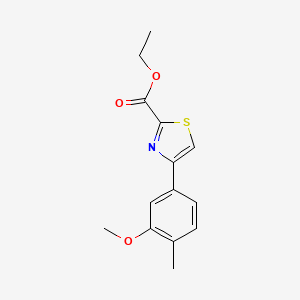
![Racemic-2-((1R,3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B14863204.png)

![3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine](/img/structure/B14863216.png)
![4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide](/img/structure/B14863224.png)
